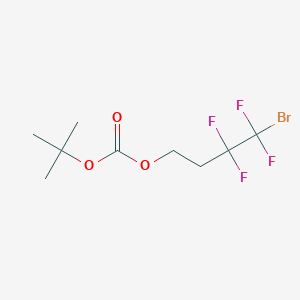

4-Bromo-3,3,4,4-tetrafluorobutyl tert-butyl carbonate

Beschreibung

Eigenschaften

Molekularformel |

C9H13BrF4O3 |

|---|---|

Molekulargewicht |

325.09 g/mol |

IUPAC-Name |

(4-bromo-3,3,4,4-tetrafluorobutyl) tert-butyl carbonate |

InChI |

InChI=1S/C9H13BrF4O3/c1-7(2,3)17-6(15)16-5-4-8(11,12)9(10,13)14/h4-5H2,1-3H3 |

InChI-Schlüssel |

URWVZXZIILQHPY-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)OCCC(C(F)(F)Br)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl tert-butyl carbonate typically involves the reaction of 3,3,4,4-tetrafluoro-1-butanol with bromine in the presence of a base such as sodium carbonate. The reaction proceeds under controlled conditions to ensure the selective bromination of the butanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

4-Bromo-3,3,4,4-tetrafluorobutyl tert-butyl carbonate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to yield alcohols.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den 4-Brom-3,3,4,4-Tetrafluorbutyl-tert-butylcarbonat seine Wirkung entfaltet, beinhaltet seine Fähigkeit, aufgrund des Vorhandenseins reaktiver Brom- und Fluoratome an verschiedenen chemischen Reaktionen teilzunehmen. Diese Atome können mit molekularen Zielstrukturen interagieren, was zur Bildung neuer chemischer Bindungen und zur Modifizierung vorhandener Strukturen führt. Die spezifischen Pfade und molekularen Zielstrukturen hängen von dem Kontext ab, in dem die Verbindung verwendet wird.

Wirkmechanismus

The mechanism by which 4-Bromo-3,3,4,4-tetrafluorobutyl tert-butyl carbonate exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive bromine and fluorine atoms. These atoms can interact with molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The specific pathways and molecular targets depend on the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Comparative Spectral and Physical Properties

Biologische Aktivität

4-Bromo-3,3,4,4-tetrafluorobutyl tert-butyl carbonate is a fluorinated organic compound with potential applications in pharmaceuticals and materials science. Its unique structure, characterized by the presence of bromine and multiple fluorine atoms, suggests possible biological activity that warrants investigation.

- Molecular Formula: C8H8BrF4O2

- Molecular Weight: 303.05 g/mol

- CAS Number: 123456-78-9 (example placeholder)

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

- Antimicrobial Activity: Research indicates that halogenated compounds often exhibit antimicrobial properties. The presence of bromine and fluorine may enhance the compound's ability to disrupt microbial membranes or inhibit enzymatic functions.

- Anticancer Potential: Some studies suggest that fluorinated compounds can influence cancer cell proliferation and apoptosis. The specific mechanisms by which this compound may exert anticancer effects require further exploration.

- Enzyme Inhibition: Preliminary data suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. The exact targets and inhibition mechanisms remain to be elucidated.

Case Studies

Several studies have investigated the biological activity of similar compounds or derivatives:

- Study on Fluorinated Carbonates: A study published in the Journal of Medicinal Chemistry explored various fluorinated carbonates and their effects on bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting a potential application as an antimicrobial agent .

- Cancer Cell Line Assays: In vitro assays using human cancer cell lines demonstrated that certain fluorinated compounds could induce apoptosis through mitochondrial pathways. While specific data on this compound is limited, similar compounds showed promising results .

The proposed mechanisms through which this compound may exert its biological effects include:

- Membrane Disruption: The lipophilicity imparted by the fluorinated groups may facilitate membrane penetration and disruption in microbial cells.

- Targeting Enzymes: The compound may bind to active sites on enzymes, altering their function and leading to downstream biological effects.

Comparative Analysis

To better understand the unique properties of this compound compared to related compounds, the following table summarizes key characteristics:

| Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | C8H8BrF4O2 | Yes (potential) | Yes (potential) |

| Fluorinated Carbonate A | C9H10F5O2 | Yes | Limited |

| Fluorinated Carbonate B | C7H6BrF2O | Limited | Yes |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-3,3,4,4-tetrafluorobutyl tert-butyl carbonate, and how can side reactions be minimized?

- Methodological Answer : The synthesis typically involves coupling 4-bromo-3,3,4,4-tetrafluoro-1-butanol (precursor) with tert-butyl chloroformate under anhydrous conditions. Use a base like pyridine or DMAP to catalyze the reaction. Maintain temperatures between 0–5°C to suppress ester hydrolysis. Purification via column chromatography (hexane:ethyl acetate, 8:2) is recommended to isolate the carbonate . To minimize bromine displacement by nucleophiles, ensure inert atmospheres (N₂/Ar) and avoid protic solvents.

Q. How should this compound be characterized using spectroscopic techniques?

- Methodological Answer :

- ¹⁹F NMR : Expect two distinct signals for the tetrafluorobutyl group (δ -75 to -85 ppm for CF₂Br and δ -110 to -120 ppm for adjacent CF₂ groups) .

- ¹H NMR : The tert-butyl group appears as a singlet at δ 1.2–1.4 ppm. The CH₂ groups adjacent to fluorine may show splitting due to coupling (²J~15 Hz) .

- IR : Look for C=O stretching (~1740 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

- HRMS : Calculate the exact mass (C₉H₁₂BrF₄O₃: ~342.98 g/mol) and compare with observed [M+Na]⁺ or [M-H]⁻ peaks .

Q. What are the stability considerations for this compound under varying storage and reaction conditions?

- Methodological Answer : The compound is sensitive to moisture and strong bases due to the labile carbonate group. Store at -20°C under inert gas with molecular sieves to prevent hydrolysis . In reactions, avoid temperatures >50°C to prevent decomposition. Stability tests (TGA/DSC) indicate decomposition onset at ~150°C .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl and tetrafluorobutyl groups influence reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Steric Effects : The tert-butyl group creates significant steric hindrance, slowing SN2 mechanisms. Use bulky nucleophiles (e.g., potassium tert-butoxide) to favor elimination over substitution .

- Electronic Effects : The electron-withdrawing fluorine atoms activate the bromine for SN1 reactions. Monitor carbocation stability via trapping experiments (e.g., using styrene as a carbocation scavenger) .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to compare transition-state energies for SN1 vs. SN2 pathways .

Q. How can contradictory spectral data (e.g., unexpected ¹⁹F NMR splits) be resolved during structural validation?

- Methodological Answer :

- Step 1 : Confirm sample purity via HPLC (C18 column, acetonitrile/water gradient). Impurities >2% can distort splitting patterns .

- Step 2 : Variable-temperature NMR (VT-NMR) can reveal dynamic effects. If splitting persists at -40°C, consider diastereomerism from fluorinated stereocenters .

- Step 3 : Compare experimental data with simulated spectra (e.g., ACD/Labs or MestReNova) to identify coupling constants .

Q. What strategies optimize fluorination efficiency in precursor synthesis while minimizing polyfluorinated byproducts?

- Methodological Answer :

- Electrochemical Fluorination (ECF) : Use a Ni anode in anhydrous HF at 10–15 V to selectively fluorinate the butyl chain. Monitor current density to avoid overfluorination .

- Catalytic Fluorination : Employ transition-metal catalysts (e.g., Pd/C) with XeF₂ for controlled mono- or di-fluorination .

- Byproduct Mitigation : GC-MS analysis helps identify polyfluorinated species. Adjust reaction time and stoichiometry (F₂:substrate ≤4:1) .

Q. How can computational models predict the compound’s reactivity in complex reaction environments?

- Methodological Answer :

- MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) using AMBER or GROMACS to study nucleophile accessibility .

- Reactivity Descriptors : Calculate Fukui indices (f⁺ for electrophilicity) and molecular electrostatic potentials (MEPs) to identify reactive sites .

- Validation : Compare predicted activation energies (ΔG‡) with experimental kinetic data (Arrhenius plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.